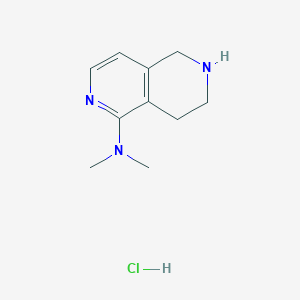

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride, also known as DMNQ, is a synthetic compound that has been used in scientific research for many years. It is a redox-active quinone that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

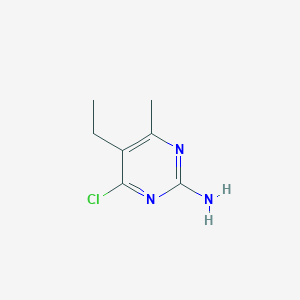

- Application : DMPU/HF (a derivative of our compound) serves as a nucleophilic fluorinating agent in the fluoro-Prins reaction. It enables the synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines .

- Application : Our compound acts as a versatile solvent for the N-alkylation of chiral, primary amines and the O-alkylation of aldoses. Researchers employ it in the synthesis of poly(aryl ethers) .

- Application : It serves as a synthetic reduced pterin cofactor for enzymes such as nitric oxide synthetase, phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. Although less active than the natural cofactor tetrahydrobiopterin (BH4), it plays a crucial role in these enzymatic reactions .

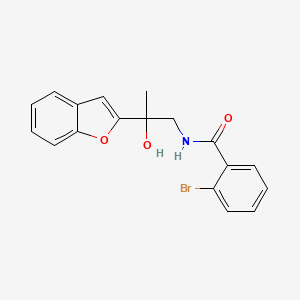

- Application : Researchers have synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives (related to our compound) as potential anti-HIV agents. These derivatives were investigated in a multi-step process .

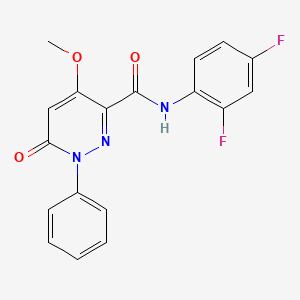

- Application : Our compound is used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. This involves cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .

Fluoro-Prins Reaction and Nucleophilic Fluorination

Solvent for N-Alkylation and O-Alkylation

Reduced Pterin Cofactor for Enzymes

Anti-HIV Agents

Cyclocondensation for Pyrazole Synthesis

Asymmetric Cyanoamidation Additive

properties

IUPAC Name |

N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10;/h3,6,11H,4-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUGHFSLFBUXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC2=C1CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)

![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)

![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)